![molecular formula C20H17N3O2S B2727743 2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 478040-30-1](/img/structure/B2727743.png)
2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
One area of significant interest is the development of environmentally friendly synthesis methods for imidazole and isoindole derivatives. Research by Bouzayani et al. (2018) highlights a green synthesis approach for new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. This method utilizes cyclocondensation of 2-formylbenzoic acid with various α-amino acid arylhydrazides in water, employing sodium dodecyl sulfate as a surfactant. This process is notable for its diastereoselectivity and minimal environmental impact, offering a trans-stereochemistry to the nitrogenated tricyclic core (Bouzayani et al., 2018).
Structural Characterization
The structural and physical characterization of similar compounds is crucial for understanding their potential applications. Wang et al. (2008) prepared N-(Imidazol-1-ylmethyl)phthalimide, a compound structurally related to our subject, and detailed its crystal structure. The study emphasized the significance of weak intermolecular interactions, such as C—H⋯π and π–π interactions, in stabilizing the crystal structure, underscoring the importance of structural analysis in the development of new materials or pharmaceuticals (Wang et al., 2008).
Novel Synthesis Routes
Exploring new synthesis routes for creating derivatives of isoindole and imidazole is an active area of research. Katritzky et al. (2001) demonstrated stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, highlighting the efficiency and selectivity of their method. This work contributes to the broader understanding of how to achieve high yields and stereoselectivities in the synthesis of complex heterocyclic compounds (Katritzky et al., 2001).
Fluorescence Properties
The study of fluorescence properties in nitrogen-containing fluorophores is another fascinating research domain. Tamuly et al. (2006) investigated the fluorescence quenching and enhancement by H-bonding interactions in compounds similar to our subject. Their findings on how solvent interactions influence fluorescence emission could be invaluable for developing optical materials or sensors based on imidazole and isoindole derivatives (Tamuly et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound contains an imidazole ring , which is known to be a key component in many biologically active compounds and drugs .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with various targets in the body, leading to a variety of physiological changes .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that CDS1_001494 may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of CDS1_001494.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that CDS1_001494 may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole-containing compounds .
properties
IUPAC Name |
2-[3-(1-phenylimidazol-2-yl)sulfanylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-9-4-5-10-17(16)19(25)23(18)12-6-14-26-20-21-11-13-22(20)15-7-2-1-3-8-15/h1-5,7-11,13H,6,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHQJMYPBSSSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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